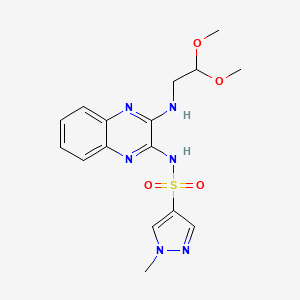

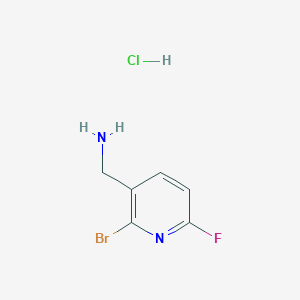

![molecular formula C15H11ClN2O2S B2993424 N-(benzo[d]thiazol-5-yl)-2-(4-chlorophenoxy)acetamide CAS No. 942002-66-6](/img/structure/B2993424.png)

N-(benzo[d]thiazol-5-yl)-2-(4-chlorophenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(benzo[d]thiazol-5-yl)-2-(4-chlorophenoxy)acetamide” appears to contain a benzothiazole group and a chlorophenoxy group. Benzothiazoles are heterocyclic compounds with a fused benzene and thiazole ring. They are known for their high oxidative stability and rigid planar structure, enabling efficient intermolecular π–π overlap . The chlorophenoxy group is a common moiety in many herbicides and pharmaceuticals.

Molecular Structure Analysis

The benzothiazole group is an electron-deficient system with a rigid planar structure, which enables efficient intermolecular π–π overlap . This suggests that the compound may have interesting electronic properties.Chemical Reactions Analysis

Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure and substituents. Benzothiazoles are generally stable and have good thermal and oxidative stability .Aplicaciones Científicas De Investigación

Semiconductors for Plastic Electronics

The compound, due to its electron deficient system with high oxidative stability and a rigid planar structure, could be used in the synthesis of semiconductors for plastic electronics . The efficient intermolecular π–π overlap of the parent thiazolo [5,4-d]thiazole moiety makes it appealing for applications in organic electronics .

Organic Photovoltaics

The compound could be used in the field of organic photovoltaics . The aryl-functionalized thiazolo [5,4-d]thiazole derivatives, which expand the conjugated backbone of the semiconducting material, are easily prepared .

Radical-Mediated Intermolecular Carboarylation

The compound could be used in a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . The strategically designed arylbenzothiazolylether diazonium salts are harnessed as dual-function reagents .

4. Cross-Coupling Site for Further Product Elaboration The benzothiazolyl moiety in the products serves as the formyl precursor, and the OH residue provides the cross-coupling site for further product elaboration . This indicates the robust transformability of the products .

Material Science

The compound could be used in material science, particularly in the synthesis of thiazolo[5,4-d]thiazole-based materials . An overview of the currently available synthetic methods and the range of materials prepared to date, together with their basic material properties and main applications, is provided .

Chemical Communications

The compound could be used in chemical communications, particularly in photocatalytic intermolecular carboarylation of alkenes by selective C–O bond cleavage of diarylethers .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-2-(4-chlorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S/c16-10-1-4-12(5-2-10)20-8-15(19)18-11-3-6-14-13(7-11)17-9-21-14/h1-7,9H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOMLKJYYJSAMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NC2=CC3=C(C=C2)SC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

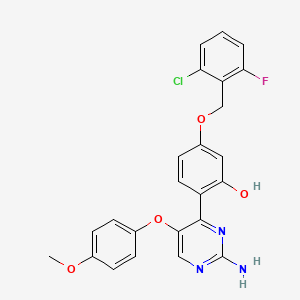

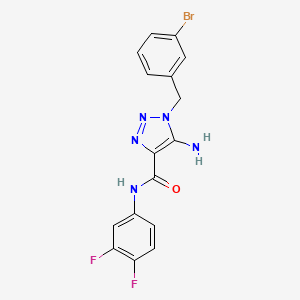

![2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2993344.png)

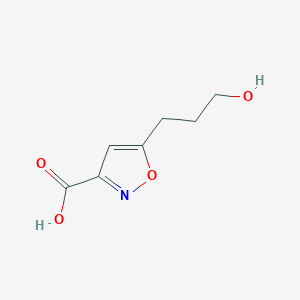

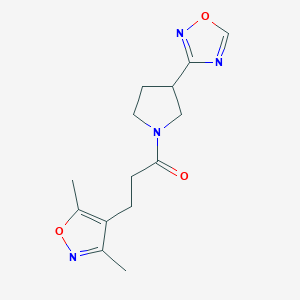

![{[(2-Cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B2993350.png)

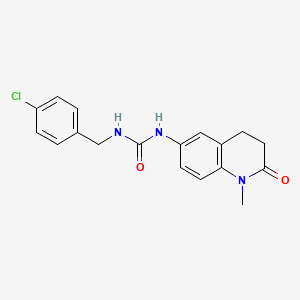

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methoxy-5-methylphenyl)amino)formamide](/img/structure/B2993351.png)

![2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone](/img/structure/B2993359.png)

![5-[(Z)-(dimethylamino)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2993364.png)